what is tert-butyl piperazine-1-carboxylate
what is tert-butyl piperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl Piperazine-1-Carboxylate: A Cornerstone of Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, few building blocks have proven as versatile and indispensable as tert-butyl piperazine-1-carboxylate, commonly known in laboratories as N-Boc-piperazine.[1] This compound's significance lies in its elegant simplicity and dual functionality. It masterfully combines a reactive secondary amine with a chemically-protected secondary amine, offering a reliable and predictable platform for complex molecular construction.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of one nitrogen atom, while the other remains available for a wide array of chemical transformations.[2][4]
The piperazine ring itself is a "privileged scaffold" in medicinal chemistry, a recurring structural motif found in a multitude of approved drugs, valued for its ability to improve critical physicochemical properties such as aqueous solubility and bioavailability.[1][2][5] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of N-Boc-piperazine, delving into its properties, synthesis, reactivity, and pivotal applications, thereby explaining its status as a cornerstone reagent in the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of N-Boc-piperazine is essential for its effective application in synthesis and analysis.
Core Physicochemical Properties
The compound is typically a white to light yellow crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting.[1][4] Its solubility in common organic solvents like ethanol, methanol, and dichloromethane makes it amenable to a wide range of reaction conditions.[1]
| Property | Value | Reference(s) |
| CAS Number | 57260-71-6 | [1][4] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][4][6] |
| Molecular Weight | 186.25 g/mol | [1][4][6] |
| Appearance | White to light yellow crystalline solid/powder | [1][4][7] |
| Melting Point | 43-49 °C | [1][4] |
| Boiling Point | 258 °C at 760 mmHg | [7] |
| Density | ~1.03 g/cm³ | [7] |
| Solubility | Soluble in ethanol, methanol, water | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity. The data below is predicted based on its structure and corroborated by publicly available spectral data.[6][8]
| Spectroscopy | Assignment | Predicted Chemical Shift / Value |
| ¹H NMR | tert-Butyl group, C(CH ₃)₃ | ~1.45 ppm (singlet, 9H) |
| Piperazine Ring Protons | ~2.7-3.5 ppm (multiplets, 8H) | |
| NH Proton | ~1.5-2.5 ppm (broad singlet, 1H) | |
| ¹³C NMR | C (CH₃)₃ | ~28.5 ppm |
| C (CH₃)₃ | ~79.5 ppm | |
| Piperazine Ring Carbons | ~44-46 ppm | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ |
| C=O Stretch (Carbamate) | ~1690-1700 cm⁻¹ | |
| Mass Spec (EI) | M+ (Molecular Ion) | 186 m/z |
| Key Fragment | 57 m/z ([C(CH₃)₃]⁺) |
The Chemistry of N-Boc-Piperazine: Synthesis and Reactivity
The utility of N-Boc-piperazine is rooted in its straightforward synthesis and the predictable reactivity of the Boc protecting group.
Synthesis of N-Boc-Piperazine
The most prevalent laboratory and industrial synthesis involves the selective mono-N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[3][8] The key to achieving high selectivity for the mono-protected product over the di-protected byproduct is precise stoichiometric control. By using a slight excess of piperazine relative to Boc₂O, the statistical probability of a single piperazine molecule reacting with two molecules of Boc₂O is significantly reduced.
Caption: General synthetic workflow for N-Boc-piperazine.
Experimental Protocol: Synthesis of tert-Butyl piperazine-1-carboxylate [8]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the cooled piperazine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the Boc₂O is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
The Art of Deprotection
The strategic removal of the Boc group is a critical step that unmasks the second nitrogen atom for further functionalization. This is almost universally achieved under acidic conditions.[9] The mechanism involves protonation of the carbamate oxygen, which leads to the elimination of isobutylene and carbon dioxide, releasing the free amine.[9][10]
The choice between the two most common reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), is a critical experimental decision.[10][11]
-
TFA: Highly effective and often used in a solution with DCM. The resulting trifluoroacetate salt is typically removed during an aqueous work-up. It is harsh and may cleave other acid-sensitive groups.
-
HCl: Often used as a solution in an organic solvent like dioxane or methanol. This method frequently results in the precipitation of the piperazine hydrochloride salt, which can be a simple and effective method of purification.[10]
Caption: Decision tree for selecting a Boc deprotection method.
Protocol 1: Boc Deprotection using TFA in DCM [10]
-
Dissolve the Boc-protected piperazine derivative in anhydrous DCM (at a concentration of ~0.1 M).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the excess TFA and DCM under reduced pressure.
-
Dissolve the residue in water and basify to a pH > 9 with a saturated NaHCO₃ solution or dilute NaOH.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Protocol 2: Boc Deprotection using HCl in Dioxane [10]
-
Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, dioxane).
-
Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.
-
Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate.
-
Upon completion (monitored by TLC/LC-MS), the product can be isolated by filtering the precipitate and washing with a non-polar solvent like diethyl ether.
-
To obtain the free base, the hydrochloride salt can be neutralized using the basification and extraction procedure described in Protocol 1.
Applications in Drug Discovery and Development
N-Boc-piperazine is not an end in itself but a means to an end: the efficient construction of complex, biologically active molecules.
A Versatile Scaffold for Molecular Elaboration
With one nitrogen protected, the free secondary amine of N-Boc-piperazine is a nucleophile ready to participate in a variety of crucial bond-forming reactions. This allows for the precise installation of diverse chemical functionalities, a cornerstone of generating molecular libraries for high-throughput screening.[2]
Caption: Key synthetic pathways utilizing N-Boc-piperazine.
Key reactions include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl piperazines, a common motif in CNS-active drugs.[7]
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl piperazine derivatives.
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl piperazines.
-
Multicomponent Reactions: Serving as the amine component in reactions like the Ugi reaction to rapidly build complex, diverse molecular libraries from simple precursors.[2]
The Piperazine Moiety in Therapeutics
The piperazine ring is prevalent in pharmaceuticals because it is a weak base that is typically protonated at physiological pH. This positive charge can enhance water solubility and allow for strong ionic interactions with biological targets like receptors and enzymes.[5] N-Boc-piperazine is therefore a critical starting material for drugs across numerous fields.
| Therapeutic Area | Significance of Piperazine Derivatives | Reference(s) |
| Central Nervous System (CNS) | Core structure in many antipsychotic and antidepressant agents, modulating neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A). | [1][4] |
| Oncology | Found in numerous kinase inhibitors and other anticancer agents. | [1] |
| Anti-Infectives | The piperazine ring is a common feature in antibacterial, antifungal, and antiviral compounds. | [1] |
| Antihistamines/Anti-allergics | Forms the backbone of several well-known antiallergic drugs. |
For example, N-Boc-piperazine is a key intermediate in the synthesis of drugs like Veratrazodone and is used to create compounds targeting psychiatric disorders by interacting with D2 and 5-HT1A receptors.[12]
Analytical and Regulatory Considerations
For professionals in drug development, the quality and regulatory standing of starting materials are paramount.
-
Quality Control: The purity of N-Boc-piperazine is typically assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][13][14] High purity (often >98-99%) is essential to prevent the carry-through of impurities into the final active pharmaceutical ingredient (API).[1][4]
-
Regulatory Perspective: In recent years, regulatory agencies like the FDA and EMA have focused heavily on the risk of nitrosamine impurities in pharmaceuticals. While N-Boc-piperazine itself is not a nitrosamine, as a secondary amine precursor, any synthesis utilizing it must be evaluated for the potential formation of nitrosated piperazine species, especially in the presence of nitrites under acidic conditions.[15]
Safety and Handling
N-Boc-piperazine is considered a hazardous substance and requires careful handling in a laboratory environment.
-
GHS Hazard Classification:
-
Safe Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, often under refrigeration (2-8 °C).[4][18]
-
Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.[16]
-
Conclusion
Tert-butyl piperazine-1-carboxylate is far more than a simple chemical reagent; it is a powerful enabler of molecular innovation. Its synthetic tractability, born from the strategic placement of the Boc protecting group, provides chemists with a reliable and versatile tool for constructing complex molecular architectures.[1] The favorable pharmacological properties conferred by the piperazine scaffold have cemented its role in the development of countless therapeutic candidates across a vast range of diseases.[1] For any researcher or scientist in the field of drug discovery, a deep, technical understanding of N-Boc-piperazine is not just beneficial—it is fundamental to designing the medicines of tomorrow.
References
- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Benchchem.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Generic Medicine.
- 1-Boc-piperazine. Chem-Impex.
- A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxyl
- tert-Butyl piperazine-1-carboxyl
- Safety Data Sheet - tert-Butyl 3-(tert-butyl)
- tert-Butyl 4-(piperidin-4-yl)
- N-Boc-Piperazine.
- Technical Support Center: N-Boc Deprotection of Piperazine Deriv
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- tert-Butyl piperazine-1-carboxylate.
- 1-boc Piperazine. lifechem pharma.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals, Indian Journal of Heterocyclic Chemistry.
- tert-Butyl (S)-3-(hydroxymethyl)
- t-Butyl 1-piperaziencarboxyl
- Tert-butyl Piperazine-1-carboxylate Hydrochloride.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- SAFETY DATA SHEET - tert-Butyl 4-(3-aminobenzyl)
- SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperazine. TCI Chemicals.
- Synthesis method of N-Boc piperazine.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
- 1-Boc-piperazine. LookChem.
- tert-butyl piperazine-1-carboxyl
- tert-Butyl piperazine-1-carboxyl
- t-Butyl 1-piperaziencarboxyl
- The Chemistry of 1-Boc-Piperazine: Synthesis and Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. connectjournals.com [connectjournals.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 13. tert-butyl piperazine-1-carboxylate - SRIRAMCHEM [sriramchem.com]
- 14. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 15. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 16. angenechemical.com [angenechemical.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. N-Boc-Piperazine [prometheatechsynth.com]
